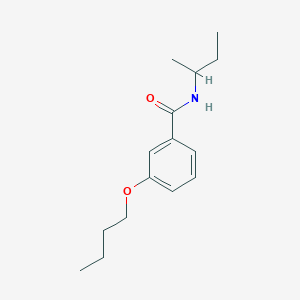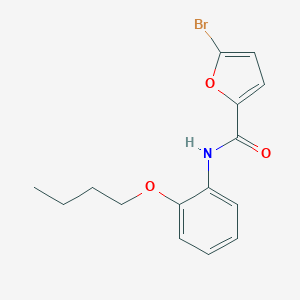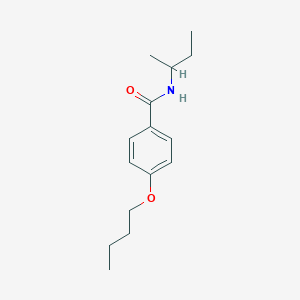![molecular formula C11H12N2O2 B267236 3-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B267236.png)
3-[(Cyclopropylcarbonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Cyclopropylcarbonyl)amino]benzamide, also known as CPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPBA is a member of the benzamide family of compounds and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Wissenschaftliche Forschungsanwendungen
3-[(Cyclopropylcarbonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 3-[(Cyclopropylcarbonyl)amino]benzamide's ability to inhibit PARP, an enzyme involved in DNA repair, has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, 3-[(Cyclopropylcarbonyl)amino]benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-[(Cyclopropylcarbonyl)amino]benzamide has also been reported to have cardioprotective effects in animal models of heart disease.
Wirkmechanismus
3-[(Cyclopropylcarbonyl)amino]benzamide's mechanism of action involves the inhibition of PARP, an enzyme involved in DNA repair. PARP plays a crucial role in repairing DNA damage, and its inhibition leads to the accumulation of DNA damage, resulting in cell death. 3-[(Cyclopropylcarbonyl)amino]benzamide's ability to sensitize cancer cells to chemotherapy and radiation therapy is due to its ability to inhibit PARP, leading to increased DNA damage in cancer cells.
Biochemical and Physiological Effects:
3-[(Cyclopropylcarbonyl)amino]benzamide's biochemical and physiological effects are primarily due to its ability to inhibit PARP. Inhibition of PARP leads to the accumulation of DNA damage, resulting in cell death. 3-[(Cyclopropylcarbonyl)amino]benzamide's ability to sensitize cancer cells to chemotherapy and radiation therapy is due to its ability to inhibit PARP, leading to increased DNA damage in cancer cells. Additionally, 3-[(Cyclopropylcarbonyl)amino]benzamide has been shown to have neuroprotective and cardioprotective effects in animal models of neurodegenerative diseases and heart disease, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(Cyclopropylcarbonyl)amino]benzamide in lab experiments is its potency as a PARP inhibitor. 3-[(Cyclopropylcarbonyl)amino]benzamide has been reported to be a potent PARP inhibitor, making it an attractive compound for studying PARP inhibition in various diseases. Additionally, 3-[(Cyclopropylcarbonyl)amino]benzamide's synthesis method is relatively straightforward, and the compound can be obtained in high purity and yield. One limitation of using 3-[(Cyclopropylcarbonyl)amino]benzamide in lab experiments is its potential toxicity. 3-[(Cyclopropylcarbonyl)amino]benzamide's ability to induce DNA damage may lead to toxicity in cells, and careful dose optimization is required to minimize toxicity.
Zukünftige Richtungen
There are several future directions for 3-[(Cyclopropylcarbonyl)amino]benzamide research. One potential direction is the development of 3-[(Cyclopropylcarbonyl)amino]benzamide derivatives with improved potency and selectivity for PARP inhibition. Additionally, 3-[(Cyclopropylcarbonyl)amino]benzamide's potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases, warrant further investigation. Another future direction is the use of 3-[(Cyclopropylcarbonyl)amino]benzamide in combination with other drugs to enhance its therapeutic efficacy. Overall, 3-[(Cyclopropylcarbonyl)amino]benzamide's potential therapeutic applications and potent PARP inhibitory activity make it an attractive compound for further research.
Synthesemethoden
The synthesis of 3-[(Cyclopropylcarbonyl)amino]benzamide involves the reaction of 3-aminobenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-[(Cyclopropylcarbonyl)amino]benzamide. This synthesis method has been successfully used in several studies, and the purity and yield of 3-[(Cyclopropylcarbonyl)amino]benzamide have been reported to be high.
Eigenschaften
Produktname |
3-[(Cyclopropylcarbonyl)amino]benzamide |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-(cyclopropanecarbonylamino)benzamide |
InChI |
InChI=1S/C11H12N2O2/c12-10(14)8-2-1-3-9(6-8)13-11(15)7-4-5-7/h1-3,6-7H,4-5H2,(H2,12,14)(H,13,15) |
InChI-Schlüssel |
CFKXIYGRVLYCCW-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(=O)N |
Kanonische SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)

![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)

![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)
![N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)
![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)



![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)


